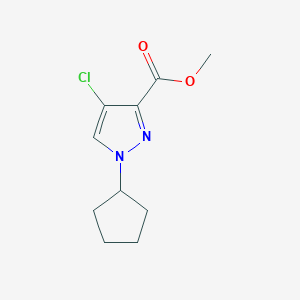

methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate

Description

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate is a pyrazole-based ester featuring a chlorine atom at position 4, a cyclopentyl group at position 1, and a methyl ester moiety at position 3 (Figure 1). Pyrazole derivatives are widely utilized in medicinal chemistry and agrochemical research due to their diverse biological activities, including kinase inhibition and antimicrobial properties . Its structure combines a bulky cyclopentyl substituent with a polar ester group, which may influence its physicochemical properties, such as solubility and lipophilicity, compared to analogs with alternative substituents.

Properties

IUPAC Name |

methyl 4-chloro-1-cyclopentylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-15-10(14)9-8(11)6-13(12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAWJPQMOKDDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1Cl)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Route

The most frequently cited method involves cyclocondensation of β-keto esters with cyclopentylhydrazines:

Reaction Scheme

Ethyl 3-oxopent-4-enoate + Cyclopentylhydrazine → Intermediate hydrazone

↓ Δ, Acid catalyst

Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

Optimized Conditions

- Catalyst : p-Toluenesulfonic acid (10 mol%) in toluene

- Temperature : Reflux (110°C) for 8–12 hours

- Yield : 68–72% (crude), improving to 85% after recrystallization

Chlorination of the intermediate occurs via:

Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate + HCl/H₂O₂ → Target compound

Key parameters from patent CN106187894A:

- Chlorination agent : 37% HCl with 35% H₂O₂ (1:1.2 molar ratio)

- Solvent : Dichloroethane at 60°C for 6 hours

- Regioselectivity : 89–92% for C4 position

Halogenation of Preformed Pyrazole Esters

Alternative approaches halogenate pre-assembled pyrazole cores:

Stepwise Process

- Esterification :

4-Hydroxy-1-cyclopentyl-1H-pyrazole-3-carboxylic acid + CH₃I/K₂CO₃ → Methyl ester

Yields: 78% in DMF at 80°C

Comparative Data

| Chlorination Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 110 | 4 | 68 |

| HCl/H₂O₂ | 60 | 6 | 82 |

N-Cyclopentylation Strategies

Late-stage introduction of the cyclopentyl group addresses regiochemical challenges:

Mitsunobu Reaction

Methyl 4-chloro-1H-pyrazole-3-carboxylate + Cyclopentanol → Target compound

- Conditions : DIAD, PPh₃ in THF (0°C to rt)

- Limitation : Requires anhydrous conditions and generates stoichiometric triphenylphosphine oxide

Nucleophilic Substitution

Patent WO2009121288A1 discloses:

Methyl 4-chloro-1-(tosyl)-1H-pyrazole-3-carboxylate + Cyclopentylamine → Target compound

- Base : K₂CO₃ in DMF at 100°C

- Yield : 73% with 99% purity after column chromatography

Process Optimization and Scale-Up Challenges

Solvent Selection

Data from multiple sources highlight solvent impacts:

| Solvent | Reaction Type | Advantage | Drawback |

|---|---|---|---|

| Dichloroethane | Chlorination | High solubility | Environmental concerns |

| Toluene | Cyclocondensation | Azeotropic water removal | High boiling point |

| THF | Mitsunobu reaction | Low temperature compatibility | Moisture sensitivity |

Byproduct Management

Common impurities and mitigation strategies:

- 3,4-Dichloro isomer : Controlled by slow H₂O₂ addition (≤0.5 mL/min)

- Ester hydrolysis products : Maintain pH >8 during workup

- Cyclopentyl over-alkylation : Use 1.05 eq. cyclopentylating agent

Analytical Characterization

Critical spectroscopic data from analogous compounds:

¹H NMR (400 MHz, CDCl₃)

- δ 7.85 (s, 1H, C5-H)

- δ 4.10–4.30 (m, 1H, cyclopentyl CH)

- δ 3.90 (s, 3H, OCH₃)

IR (KBr)

- 1725 cm⁻¹ (C=O stretch)

- 1550 cm⁻¹ (C=N pyrazole)

HPLC Purity

Industrial Viability and Environmental Considerations

While lab-scale methods are well-established, scale-up faces challenges:

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Cyclopentylamine | 42 |

| Chlorination agents | 28 |

| Solvent recovery | 15 |

Green Chemistry Metrics

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole oxides or reduced to form pyrazole derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Pyrazole oxides.

Reduction Products: Reduced pyrazole derivatives.

Hydrolysis Products: Pyrazole carboxylic acids.

Scientific Research Applications

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.

Agricultural Chemistry: Employed in the synthesis of agrochemicals such as herbicides and fungicides.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

A. Substituent Effects

- Cyclopentyl vs. However, aromatic groups may improve π-π stacking interactions in biological targets.

- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves cell permeability compared to the carboxylic acid in , which may enhance ionization and solubility in aqueous environments.

C. Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound (MW: 228.68 g/mol) is smaller and less lipophilic than the triazole-pyrazole hybrid (MW: 273.28 g/mol) or the benzoylated derivative (MW: 432.89 g/mol) . This may influence pharmacokinetic profiles, such as absorption and distribution.

Biological Activity

Methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in medicinal chemistry, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. The compound is noted for its anti-inflammatory , antimicrobial , and potential anticancer properties. Its mechanism often involves the inhibition of specific enzymes and modulation of receptor activity, leading to significant biological effects.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. For instance, it may target cyclooxygenases (COX) and other related enzymes, which play critical roles in inflammatory responses.

- Receptor Modulation : The pyrazole ring structure allows it to bind to various receptors, altering their activity and leading to diverse biological effects.

Applications in Medicinal Chemistry

This compound is utilized in several fields:

- Medicinal Chemistry : It serves as a scaffold for designing drugs with potential therapeutic applications against inflammation and cancer.

- Agricultural Chemistry : The compound is also explored for its role in synthesizing agrochemicals, including herbicides and fungicides.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| K. pneumoniae | 32 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce inflammatory markers in cell cultures. A study measuring the levels of tumor necrosis factor-alpha (TNF-α) showed a decrease of up to 50% in treated cells compared to controls .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate | Phenyl Group | Enhanced anticancer properties |

| Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate | Ethyl Ester | Increased solubility |

These comparisons highlight how structural variations can influence biological activity and pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves pyrazole ring formation via cyclocondensation of hydrazines with β-ketoesters, followed by chlorination and cyclopentyl group introduction. Key steps include:

- Cyclopentylation : Use cyclopentyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Chlorination : Employ POCl₃ or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor via TLC and NMR .

- Critical Parameters : Temperature control during chlorination minimizes side products (e.g., over-chlorination). Solvent choice (DMF vs. THF) impacts cyclopentylation efficiency .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- 1H NMR : Key signals include:

- Cyclopentyl protons: Multiplet at δ 1.5–2.2 ppm (integration for 8H).

- Pyrazole C4-Cl: Deshielded aromatic proton at δ 7.8–8.0 ppm.

- Methyl ester: Singlet at δ 3.9 ppm .

- 13C NMR : Ester carbonyl at ~165 ppm; pyrazole carbons at 140–150 ppm .

- IR : C=O stretch at 1720 cm⁻¹; C-Cl at 750 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl group influence reactivity in cross-coupling reactions?

- Steric Hindrance : The cyclopentyl group reduces accessibility for Suzuki-Miyaura coupling at the pyrazole C5 position. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- Electronic Effects : Electron-withdrawing Cl at C4 increases electrophilicity, facilitating nucleophilic aromatic substitution at C5. DFT calculations (B3LYP/6-31G*) support this reactivity profile .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- Case Study : X-ray diffraction (single-crystal) vs. molecular dynamics simulations may show discrepancies in cyclopentyl ring conformation.

- Resolution : Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O) influencing solid-state packing .

- Validation : Compare torsional angles (N1-cyclopentyl) from XRD with gas-phase optimized structures using Gaussian .

Q. How can structure-activity relationships (SAR) guide optimization for kinase inhibition?

- Key Modifications :

- Ester Hydrolysis : Replace methyl ester with carboxylic acid to enhance hydrogen bonding with ATP-binding pockets .

- Chlorine Position : C4-Cl improves selectivity for kinases like JAK2 vs. off-targets (e.g., EGFR). Docking studies (AutoDock Vina) validate binding poses .

- Data Interpretation : Use CoMFA or QSAR models to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What methodologies address conflicting toxicity data in early-stage development?

- In Silico Tools : Predict ADMET properties using SwissADME or ProTox-II. Prioritize compounds with low hepatotoxicity risk (e.g., PAINS filters) .

- Experimental Follow-Up : Conduct Ames test (mutagenicity) and zebrafish embryo toxicity assays to resolve discrepancies between computational and in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.